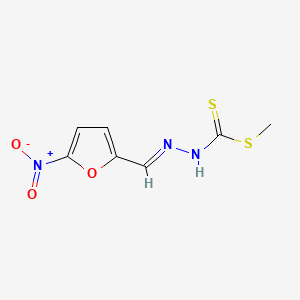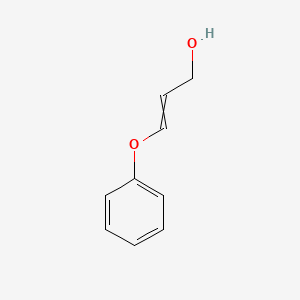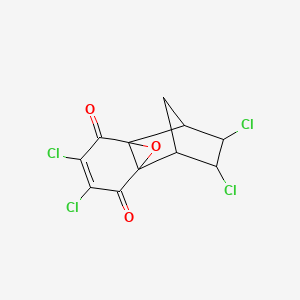
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes multiple chlorine atoms and an epoxy group, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- typically involves a Diels-Alder reaction. This reaction is performed between cyclopentadiene and 1,4-benzoquinone, resulting in the formation of the core structure . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction under optimized conditions. This includes the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process may also involve purification steps such as recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- exerts its effects involves interactions with various molecular targets. The epoxy group and chlorine atoms play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione : Known as the ‘cage’ compound, it is synthesized via intramolecular [2+2]-photocycloaddition reactions .
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the chlorine atoms and epoxy group
Uniqueness
The presence of multiple chlorine atoms and an epoxy group in 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- distinguishes it from similar compounds
Properties
CAS No. |
4794-20-1 |
|---|---|
Molecular Formula |
C11H6Cl4O3 |
Molecular Weight |
328.0 g/mol |
IUPAC Name |
3,4,8,9-tetrachloro-11-oxatetracyclo[4.4.1.12,5.01,6]dodec-8-ene-7,10-dione |
InChI |
InChI=1S/C11H6Cl4O3/c12-4-2-1-3(5(4)13)11-9(17)7(15)6(14)8(16)10(2,11)18-11/h2-5H,1H2 |
InChI Key |
XDZZXKHCIOPHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1C34C2(O3)C(=O)C(=C(C4=O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
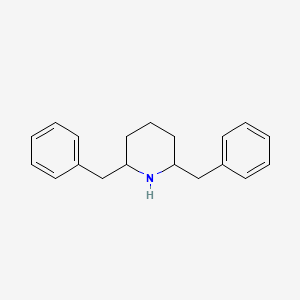
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
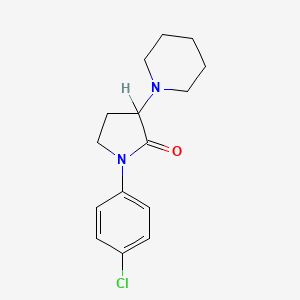
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
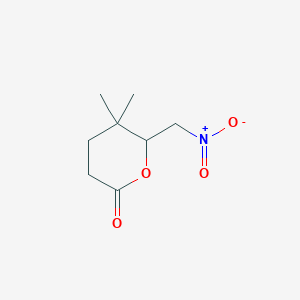
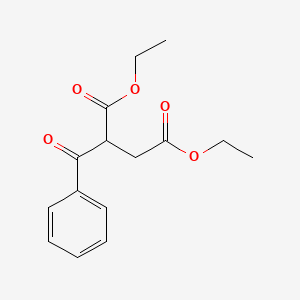
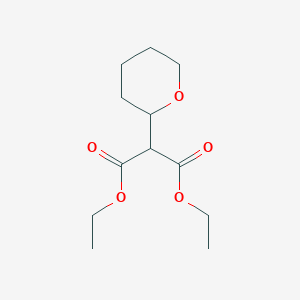
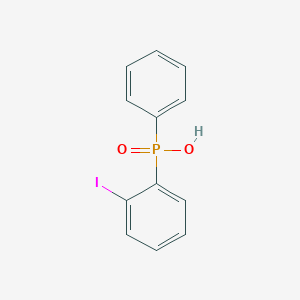
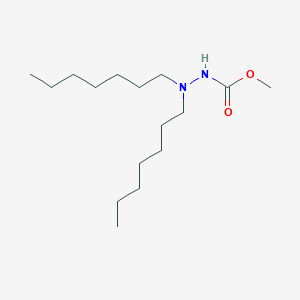
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
